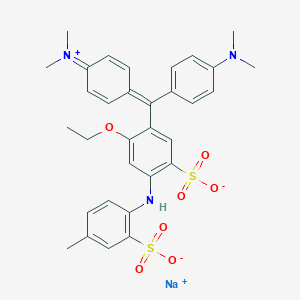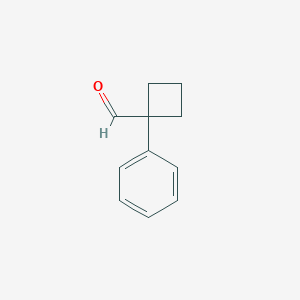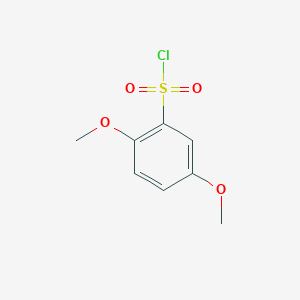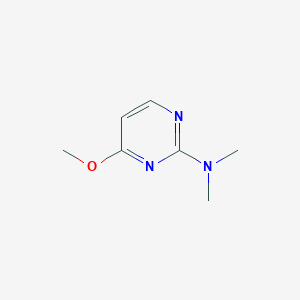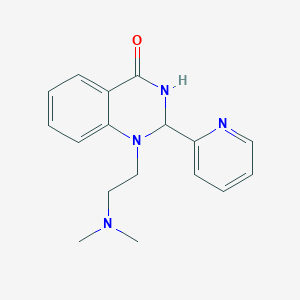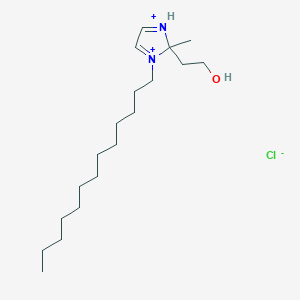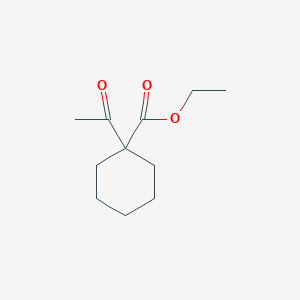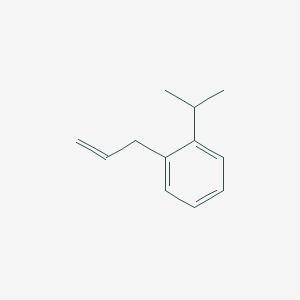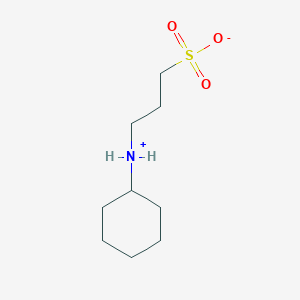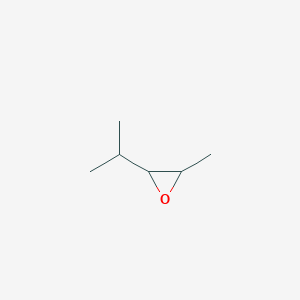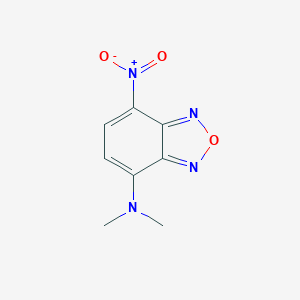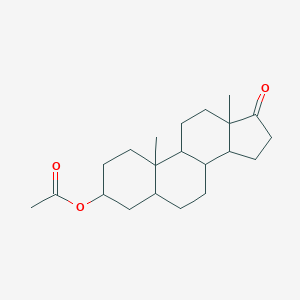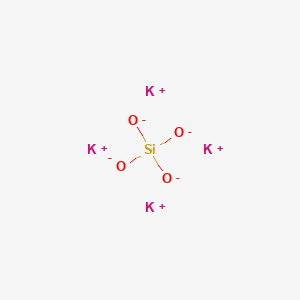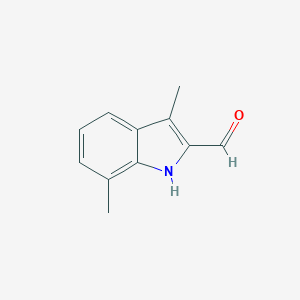
3,7-Dimethyl-1H-indole-2-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
- Gold(I)-catalyzed cycloisomerization is an effective method for preparing 1H-indole-2-carbaldehydes. This process involves activation of the alkyne moiety of the substrate by the gold(I) catalyst, leading to intramolecular addition and subsequent chemical transformations to produce the 1H-indole-2-carbaldehyde (Prasath Kothandaraman et al., 2011).
Molecular Structure Analysis
- The crystal structure of similar indole derivatives has been analyzed through X-ray diffraction, revealing short intermolecular connections and atom-to-atom interaction percentages. These studies help in understanding the molecular structure of 3,7-Dimethyl-1H-indole-2-carbaldehyde (A. Barakat et al., 2017).
Chemical Reactions and Properties
- 1H-indole-3-carbaldehydes can react with various compounds under different conditions, leading to the formation of diverse products such as oxirane rings and amides. The reaction conditions significantly influence the product structure (K. F. Suzdalev & S. V. Den’kina, 2011).
Physical Properties Analysis
- Indole derivatives' physical properties, such as their crystal packing, are influenced by intermolecular forces like van der Waals forces and hydrogen bonding. These interactions can be studied through crystallographic analysis (S. Selvanayagam et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Classification
Indole compounds, including 3,7-Dimethyl-1H-indole-2-carbaldehyde, are foundational in organic chemistry. The indole structure is integral to many natural and synthetic compounds due to its rich structural diversity and various therapeutic properties. Taber and Tirunahari (2011) provide a comprehensive classification of indole syntheses, highlighting the importance of indole compounds in organic synthesis chemistry. They outline nine strategic approaches for indole synthesis, illustrating the versatility and significance of indole compounds in chemical synthesis (Taber & Tirunahari, 2011).
Biological and Therapeutic Potential
Indole compounds are known for their biological activity and therapeutic potential. Indole-3-carbinol (I3C) and its derivatives, for instance, exhibit protective effects against chronic liver injuries and various cancers, demonstrating the therapeutic relevance of indole compounds. Bradlow (2008) reviews the chemoprotective properties of I3C in breast and prostate cancer, while Wang et al. (2016) discuss the protective roles of indoles in chronic liver diseases, emphasizing their anti-fibrosis, anti-tumor, and immunomodulatory effects (Bradlow, 2008; Wang et al., 2016).
Applications in Organic Synthesis
Indole compounds play a crucial role in organic synthesis. Rashid Ali et al. (2021) discuss the applications of dimethyl urea (DMU)/L-(+)-tartaric acid (TA) mixtures in organic transformations, highlighting the significance of indole systems in synthetic organic chemistry. This review emphasizes the role of indole compounds in enabling crucial organic transformations, reflecting their importance in modern organic synthesis (Rashid Ali et al., 2021).
Pharmaceutical Applications
The indole structure is core to many bioactive compounds due to its high affinity to biological targets. Song et al. (2020) review the development of indole alkaloids, synthetic dimers, and hybrids with potential therapeutic applications for cancers, showcasing the significance of indole compounds in pharmaceutical research (Song et al., 2020).
Propiedades
IUPAC Name |
3,7-dimethyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMJRJKKDWLVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590777 | |
| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-1H-indole-2-carbaldehyde | |
CAS RN |
1463-72-5 | |
| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

